![molecular formula C10H8N2O2 B2609147 1-Phenyl-1,4-dihydropyrazine-2,3-dione CAS No. 892278-84-1](/img/structure/B2609147.png)
1-Phenyl-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1,4-Dihydropyrazine-2,3-dione is a chemical compound with the molecular formula C6H6N2O2. It is a solid substance that is sparingly soluble in water. The compound has a molecular weight of approximately 112.09 g/mol .
Synthesis Analysis
The synthesis of 1,4-dihydropyrazine-2,3-dione can be achieved through various methods. One common approach involves the reaction of sorbic acid with 4-phenyl-1,2,4-triazoline-3,5-dione in a suitable solvent, followed by further derivatization steps .
Molecular Structure Analysis
Chemical Reactions Analysis
1,4-Dihydropyrazine-2,3-dione can participate in various chemical reactions, including Diels-Alder cycloadditions and Michael reactions. For example, it acts as an efficient Michael acceptor in reactions with 1-unsubstituted 2-pyrazolines, forming substituted adducts . Additionally, it can react with other compounds to yield novel derivatives.
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
1-Phenyl-1,4-dihydropyrazine-2,3-dione is utilized in organic synthesis, particularly as a dienophile in Diels-Alder reactions . This compound can trap unstable cyclohexadiene compounds, forming stable adducts that are useful for protecting the cyclohexadiene fragment in natural compounds, such as vitamin D .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the synthesis of various pharmaceutical agents. Its derivatives exhibit a wide range of therapeutic applications, including acting as calcium channel blockers, antioxidants, anticancer, anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, anticoagulants, anti-cholinesterase, neuroprotective, and other miscellaneous activities .
Agriculture
The derivatives of 1-Phenyl-1,4-dihydropyrazine-2,3-dione show promising antimicrobial activity, making them potential candidates for use in agriculture to protect crops against bacterial and fungal infections .
Materials Science
In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for designing novel materials .
Environmental Science
1-Phenyl-1,4-dihydropyrazine-2,3-dione and its derivatives could be explored for environmental applications, such as the development of sensors or indicators for environmental monitoring, due to their reactivity and potential for forming colorimetric or fluorometric compounds .
Analytical Chemistry
This compound is also relevant in analytical chemistry, where it may be used as a reagent or a component in the synthesis of analytical standards and reagents. Its derivatives could be applied in chromatography, mass spectrometry, or as pH indicators .
Biochemistry
In biochemistry, 1-Phenyl-1,4-dihydropyrazine-2,3-dione can be a precursor for biochemical compounds. Its structural motif is found in many biologically active molecules, which can be important for studying enzyme interactions, metabolic pathways, or as a probe in various biochemical assays .
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-1,4-dihydropyrazine-2,3-dione are currently unknown. This compound is a derivative of 1,4-Dihydropyridine , which is known to have diverse pharmaceutical applications . .
Mode of Action
Given its structural similarity to 1,4-Dihydropyridine , it may share some of its modes of action.
Result of Action
As a derivative of 1,4-Dihydropyridine , it may share some of its therapeutic applications, which include calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities . .
properties
IUPAC Name |
4-phenyl-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBGMVOLKSESHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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